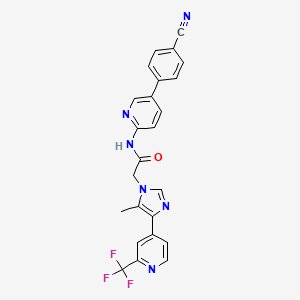
Porcn-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Porcn-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Porcn-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
Porcn-IN-2 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the inhibition of the Wnt signaling pathway.
Biology: Investigating the role of Wnt signaling in cellular processes.
Medicine: Exploring potential therapeutic applications in cancer treatment.
Industry: Developing new drugs and therapeutic agents targeting the Wnt pathway
Mecanismo De Acción
Porcn-IN-2 exerts its effects by inhibiting the enzyme porcupine, a membrane-bound O-acyltransferase required for the post-translational modification of Wnt proteins . This inhibition prevents the acylation of Wnt proteins, thereby disrupting Wnt signaling and inhibiting the growth of Wnt-dependent cancers .
Comparación Con Compuestos Similares
Similar Compounds
ETC-159: Another potent inhibitor of the Wnt pathway.
IWP-L6: Inhibits the Wnt pathway by targeting porcupine.
LGK-974: A well-known porcupine inhibitor used in cancer research.
Uniqueness of Porcn-IN-2
This compound is unique due to its exceptionally low IC50 value of 0.05 nM, making it one of the most potent inhibitors of the Wnt pathway . This high potency allows for effective inhibition of Wnt signaling at very low concentrations, making it a valuable tool in cancer research .
Propiedades
Fórmula molecular |
C24H17F3N6O |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
N-[5-(4-cyanophenyl)pyridin-2-yl]-2-[5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]imidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H17F3N6O/c1-15-23(18-8-9-29-20(10-18)24(25,26)27)31-14-33(15)13-22(34)32-21-7-6-19(12-30-21)17-4-2-16(11-28)3-5-17/h2-10,12,14H,13H2,1H3,(H,30,32,34) |
Clave InChI |
IZSWMHRTYFBMDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1CC(=O)NC2=NC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC(=NC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
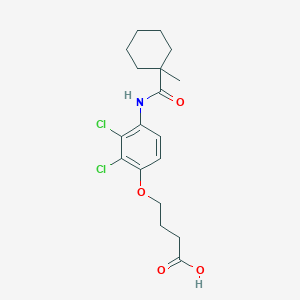
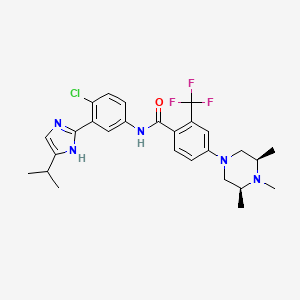

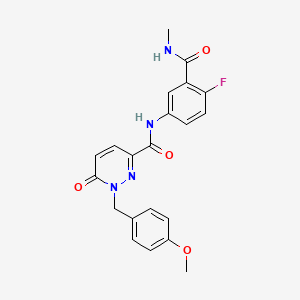
![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
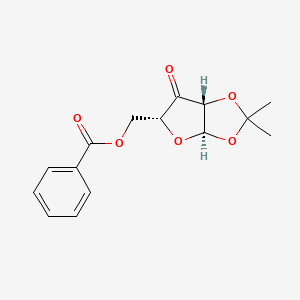
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
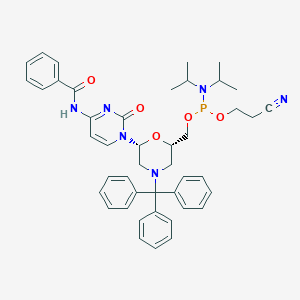

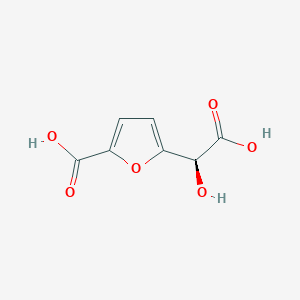
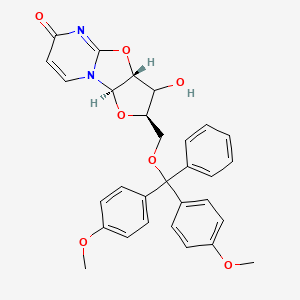
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
